Ethyl 1,3-dithiolane-2-carboxylate
Overview
Description
Ethyl 1,3-dithiolane-2-carboxylate is an organic compound with the molecular formula C6H10O2S2 and a molecular weight of 178.27 g/mol . It is an α-keto acid equivalent and participates in conjugate additions to enones . This compound is known for its role in syn-selective aldol reactions, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
Ethyl 1,3-dithiolane-2-carboxylate is an α-keto acid equivalent . It primarily targets enones , which are a type of organic compound consisting of an alkene conjugated to a ketone. The role of enones in biochemistry is significant as they are involved in various biochemical reactions.
Mode of Action
The interaction of this compound with its targets involves conjugate additions to enones . This compound is a bulky equivalent of acetate and undergoes syn-selective aldol reactions . In these reactions, this compound adds across the double bond of the enone, resulting in the formation of new carbon-carbon bonds.
Biochemical Pathways
The anion derived from this compound participates as a nucleophile during the total synthesis of the corynanthe alkaloid dihydrocorynantheol and the formal syntheses of the indole alkaloids tacamonine, rhynchophylline, and hirsutine . These biochemical pathways involve the formation of complex organic structures from simpler precursors, highlighting the role of this compound in facilitating these transformations.
Pharmacokinetics
Given its molecular weight of 17827 , it can be inferred that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds through its interaction with enones . This can lead to the synthesis of complex organic structures, such as the corynanthe alkaloid dihydrocorynantheol and the indole alkaloids tacamonine, rhynchophylline, and hirsutine .
Biochemical Analysis
Biochemical Properties
Ethyl 1,3-dithiolane-2-carboxylate plays a significant role in biochemical reactions due to its ability to act as a nucleophile. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, the anion derived from this compound participates as a nucleophile during the total synthesis of corynanthe alkaloids and indole alkaloids such as dihydrocorynantheol, tacamonine, rhynchophylline, and hirsutine . These interactions are crucial for the formation of carbon-carbon bonds in organic synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a nucleophile allows it to participate in reactions that modify cellular components, thereby affecting cell function. The compound’s impact on gene expression and cellular metabolism is particularly notable in the synthesis of complex natural products .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a nucleophile in biochemical reactions. It forms covalent bonds with electrophilic centers in biomolecules, facilitating the formation of new chemical bonds. This compound is also known to participate in syn-selective aldol reactions, where it acts as a bulky equivalent of acetate . These interactions are essential for the synthesis of complex organic molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity may decrease over time due to potential degradation. Long-term studies have shown that this compound maintains its nucleophilic properties, allowing it to participate in biochemical reactions even after extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively participates in biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular processes and metabolic pathways . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical intermediates. The compound’s role as an α-keto acid equivalent allows it to participate in reactions that modify metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is essential for its participation in various biochemical reactions.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with biomolecules to exert its effects. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its activity and function . This subcellular localization is crucial for the compound’s role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,3-dithiolane-2-carboxylate can be synthesized through the reaction of ethyl diethoxyacetate and 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3/Et2O) . The reaction typically involves dissolving the ester in chloroform, washing it with aqueous potassium carbonate, drying it over magnesium sulfate, filtering, evaporating, and distilling the residue under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dithiolane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: It can undergo asymmetric oxidation to yield trans bis-sulfoxide.
Substitution: The compound participates in syn-selective aldol reactions.
Conjugate Addition: It acts as a nucleophile in conjugate additions to enones and α,β-unsaturated δ-lactams.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include boron trifluoride etherate (BF3/Et2O), potassium carbonate, and magnesium sulfate . The reactions are typically carried out under controlled conditions, such as in the presence of chloroform as a solvent .
Major Products Formed
The major products formed from reactions involving this compound include trans bis-sulfoxide from oxidation reactions and various aldol adducts from syn-selective aldol reactions .
Scientific Research Applications
Ethyl 1,3-dithiolane-2-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Ethyl 1,3-dithiolane-2-carboxylate can be compared with similar compounds such as ethyl 1,3-dithiane-2-carboxylate. Both compounds are used in syn-selective aldol reactions and conjugate additions . this compound is unique due to its specific reactivity and the types of products it forms .
List of Similar Compounds
Properties
IUPAC Name |
ethyl 1,3-dithiolane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSHTHLIQOHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1SCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174426 | |
Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong offensive odor; [Alfa Aesar MSDS] | |
Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
20461-99-8 | |
Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20461-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.837 | |
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Record name | ETHYL 1,3-DITHIOLANE-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP3BM93ES6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 1,3-dithiolane-2-carboxylate a useful reagent in alkaloid synthesis?
A1: this compound acts as a convenient acetate equivalent in aldol reactions, ultimately allowing for the introduction of specific side chains in alkaloid structures. [, ] This is particularly useful in the synthesis of complex alkaloids like those found in the corynanthe and tacaman families. []
Q2: How does the stereochemistry of the aldol reaction using this compound vary in alkaloid synthesis?
A2: Research indicates that the stereochemical outcome of the 1,4-addition of this compound to unsaturated lactams, a crucial step in alkaloid synthesis, can be influenced by the substituent on the indole nitrogen atom. [] This highlights the importance of carefully considering the specific substitution pattern when employing this reagent in alkaloid synthesis.
Q3: Are there alternative reagents to this compound for introducing acetate units in alkaloid synthesis?
A3: Yes, ethyl 1,3-dithiane-2-carboxylate has also been explored as an acetate equivalent in aldol condensations with chiral aldehydes, showcasing comparable diastereoface selectivity. [] This suggests that researchers have options when selecting the appropriate reagent based on reaction conditions and desired stereochemical outcomes.
Q4: Beyond its role as an acetate equivalent, are there other applications of this compound in organic synthesis?
A4: Yes, this compound has been successfully employed in chiral oxazaborolidinone-promoted aldol reactions with silyl ketene acetals. [, ] This methodology allows for the synthesis of acetate aldols with high enantiomeric purity, demonstrating the versatility of this reagent in constructing chiral centers.
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